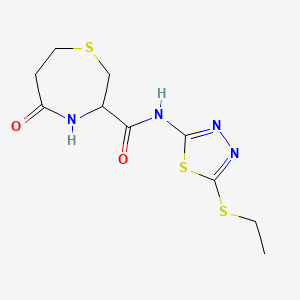

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains several functional groups including an ethylthio group, a thiadiazole ring, a thiazepane ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiazepane rings would contribute to the rigidity of the molecule, while the ethylthio and carboxamide groups could participate in various interactions like hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiadiazole ring might undergo reactions like electrophilic substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple polar groups could make it soluble in polar solvents, while the ethylthio group could enhance its lipophilicity .

Aplicaciones Científicas De Investigación

Synthesis of Teichoic Acids

Teichoic acids are vital components of the Gram-positive bacterial cell wall and play a crucial role in immunology. The compound could be used in the synthesis of teichoic acids, aiding in the development of synthetic fragments for immunological studies . These synthesized fragments can help unravel the role of teichoic acids in the immune system and may lead to the discovery of active principles that interact with innate immunity.

Oligonucleotide Synthesis

In the field of genetic research, the compound could serve as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely used for the chemical synthesis of DNA and RNA oligomers, which are essential for life science research. The compound’s potential as a coupling agent could enhance the efficiency and yield of oligonucleotide synthesis.

Duplex-Forming Ability Enhancement

The compound may be investigated for its ability to improve the duplex-forming capability of nucleic acids. This application is significant in the study of nucleic acid structures and interactions, which are fundamental to understanding genetic expression and regulation .

Drug Discovery

Finally, the compound’s unique structure could make it a valuable tool in drug discovery, particularly in the design of ligands for G-protein coupled receptors. These receptors are a major target for a wide range of therapeutic drugs, and the compound could aid in the synthesis of novel ligands that modulate receptor activity .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S3/c1-2-18-10-14-13-9(19-10)12-8(16)6-5-17-4-3-7(15)11-6/h6H,2-5H2,1H3,(H,11,15)(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMATZPARUAGNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)